molecular formula C16H13F3N4OS B2622231 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034449-14-2

3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B2622231
CAS No.: 2034449-14-2
M. Wt: 366.36
InChI Key: NYIXKQYGLMXVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties . This compound is also known as PHTPP, which is a selective ERβ antagonist .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine scaffold, which allows for a variety of structural modifications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its pyrazolo[1,5-a]pyrimidine scaffold .

Mechanism of Action

PHTPP is a selective ERβ antagonist. It reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP. PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .

Future Directions

The compound has been used to distinguish the various activities of the two estrogen receptors . It has also shown to potently inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity . These findings suggest potential future directions in cancer research and treatment.

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)13-8-14-20-9-11(10-23(14)22-13)21-15(24)6-7-25-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIXKQYGLMXVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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